FB23
Overview
Description
FB23 is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO) demethylase. It has an IC50 value of 60 nM, indicating its high efficacy in inhibiting FTO’s mRNA N6-methyladenosine (m6A) demethylase activity .
Preparation Methods
FB23 is synthesized through a series of chemical reactions. The synthetic route involves the hydrolysis of a precursor compound under alkaline conditions to yield 2-((2,6-dichloro-4-(3,5-dimethylisoxazol-4-yl) phenyl) amino)benzoic acid, which is then condensed with hydroxylamine to produce this compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Chemical Reactions Analysis
FB23 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents, resulting in reduced forms of this compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FB23 has a wide range of scientific research applications:
Chemistry: this compound is used as a chemical tool to study the role of FTO in RNA methylation and its impact on gene expression.
Biology: In biological research, this compound is employed to investigate the physiological and pathological roles of FTO in various cellular processes.
Industry: While its industrial applications are still under exploration, this compound’s potential as a therapeutic agent makes it a valuable compound for pharmaceutical research and development.
Mechanism of Action
FB23 exerts its effects by directly binding to the FTO enzyme and selectively inhibiting its mRNA N6-methyladenosine (m6A) demethylase activity . This inhibition leads to an increase in m6A levels on mRNA, which in turn affects the stability, splicing, and translation of the mRNA. The molecular targets and pathways involved include the MYC and E2F signaling pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
FB23 is often compared with other FTO inhibitors, such as this compound-2, Dac51, and Dac85 . These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. For instance, this compound-2 has an IC50 value of 2.6 μM, making it less potent than this compound . this compound-2 has shown higher selectivity for FTO over other AlkB family members and epigenetic targets . This comparison highlights this compound’s uniqueness in terms of its high potency and efficacy in inhibiting FTO.
Properties
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-9-16(10(2)25-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(23)24/h3-8,21H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXZATVQMFSUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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